2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazoles This compound is characterized by its unique structure, which includes a cyano group, a methyl group, and a sulfanyl group attached to a pyrido[1,2-a]benzimidazole core
Preparation Methods
The synthesis of 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide involves several steps. The starting materials typically include 2-cyanomethyl benzimidazoles, which are reacted with ethyl acetoacetate, ethyl benzoylacetate, or 2-acetylbutyrolactone to form a series of 4-cyano-3-substituted-1-oxo-1H, 5H-pyrido[1,2-a]benzimidazoles . These intermediates are then chlorinated and aminated to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.
Chemical Reactions Analysis
2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Medicinal Chemistry: It has been investigated for its anticancer properties, particularly against human breast adenocarcinoma cell lines.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic properties.
Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to interfere with DNA replication and repair processes, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar compounds include other pyrido[1,2-a]benzimidazole derivatives, such as:
- 1-chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole
- 1-(4-fluorophenylamino)-3-phenylpyrido[1,2-a]benzimidazole
- 4-(4-fluorophenylamino)-2,3-dihydro-1H-cyclopenta[4′,5′:2,3]pyrido[1,2-a]benzimidazole These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities .
Properties
Molecular Formula |
C23H20N4OS |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H20N4OS/c1-14-8-9-17(10-15(14)2)25-21(28)13-29-22-11-16(3)18(12-24)23-26-19-6-4-5-7-20(19)27(22)23/h4-11H,13H2,1-3H3,(H,25,28) |
InChI Key |
JUOSMGUCRBYHKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C)C |
Origin of Product |
United States |
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